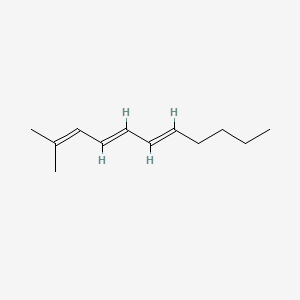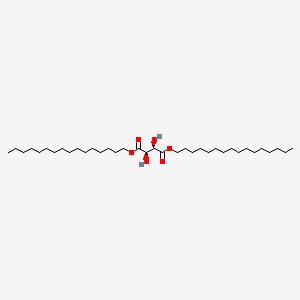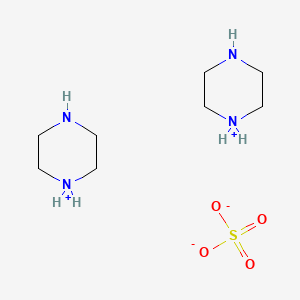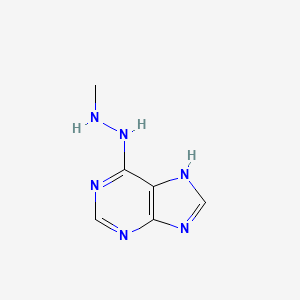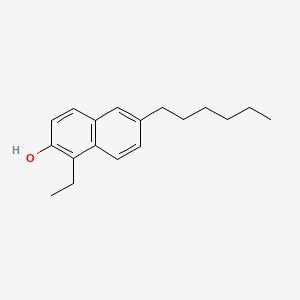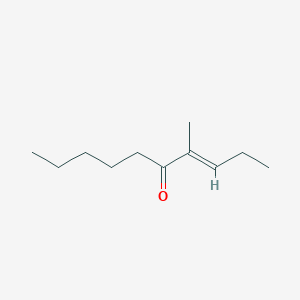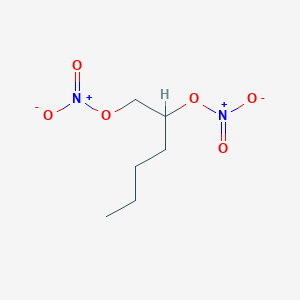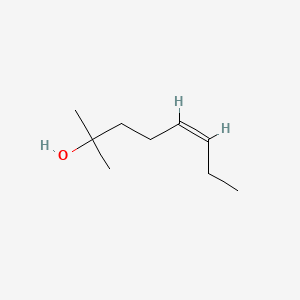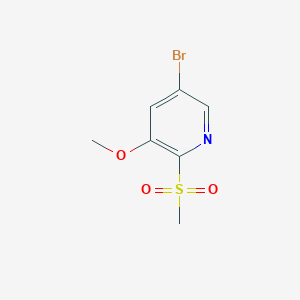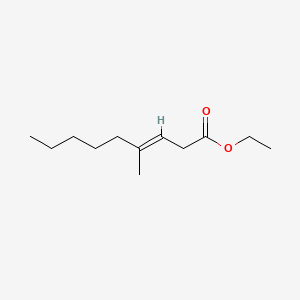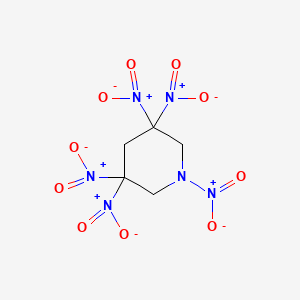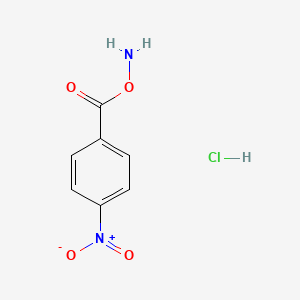
Undecyl cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecyl cyclohexanecarboxylate is an organic compound with the molecular formula C18H34O2 It is an ester formed from undecanol and cyclohexanecarboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Undecyl cyclohexanecarboxylate can be synthesized through the esterification reaction between undecanol and cyclohexanecarboxylic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to improve the selectivity and reduce the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
Undecyl cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids and other oxidation products.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid and undecanoic acid.
Reduction: Cyclohexanol and undecanol.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Undecyl cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of fragrances, flavors, and cosmetic products due to its pleasant odor and stability.
Wirkmechanismus
The mechanism of action of undecyl cyclohexanecarboxylate involves its interaction with biological membranes and enzymes. Its lipophilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, it may interact with specific enzymes, inhibiting their activity and leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarboxylic acid: A precursor to undecyl cyclohexanecarboxylate, used in the synthesis of various esters.
Undecanol: An alcohol used in the synthesis of esters and as a fragrance ingredient.
Cyclohexyl acetate: Another ester with similar chemical properties and applications.
Uniqueness
This compound is unique due to its combination of a long alkyl chain and a cyclohexane ring, which imparts distinct physical and chemical properties. This combination makes it particularly useful in applications requiring both hydrophobicity and stability.
Eigenschaften
CAS-Nummer |
94107-44-5 |
|---|---|
Molekularformel |
C18H34O2 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
undecyl cyclohexanecarboxylate |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-13-16-20-18(19)17-14-11-10-12-15-17/h17H,2-16H2,1H3 |
InChI-Schlüssel |
BTFNOAHOLGBKRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOC(=O)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


